molecular formula C6H7BrN2 B6598539 5-bromo-3,4-dimethylpyridazine CAS No. 1528294-74-7

5-bromo-3,4-dimethylpyridazine

Cat. No.: B6598539
CAS No.: 1528294-74-7
M. Wt: 187.04 g/mol
InChI Key: VYVFRPIOUCYGOM-UHFFFAOYSA-N
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Description

5-Bromo-3,4-dimethylpyridazine is a heterocyclic organic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2. The presence of bromine and methyl groups on the pyridazine ring makes this compound a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Bromo-3,4-dimethylpyridazine can be synthesized through various methods. One common approach involves the bromination of 3,4-dimethylpyridazine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction typically occurs at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3,4-dimethylpyridazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar solvents (e.g., dimethylformamide) are commonly used.

    Coupling Reactions: Palladium catalysts, such as palladium acetate, in the presence of bases like potassium carbonate, are employed in coupling reactions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used for these transformations.

Major Products Formed

    Substitution Reactions: Products include 3,4-dimethylpyridazine derivatives with various substituents replacing the bromine atom.

    Coupling Reactions: Products are typically biaryl or vinyl-substituted pyridazines.

    Oxidation and Reduction: Products include oxidized or reduced forms of this compound with modified functional groups.

Scientific Research Applications

Pharmaceutical Applications

5-Bromo-3,4-dimethylpyridazine is primarily recognized for its role as an active pharmaceutical ingredient (API) . It serves as a critical intermediate in the synthesis of numerous biologically active compounds.

Key Pharmaceutical Uses:

  • Anti-inflammatory Drugs: The compound has been utilized in the development of medications targeting inflammatory diseases such as rheumatoid arthritis and lupus. Its derivatives have shown promise in preclinical studies for their efficacy in reducing inflammation and pain .
  • Analgesics: Research indicates that modifications of this compound can lead to effective analgesics, providing pain relief through various mechanisms of action .
  • Antimicrobial Agents: Some derivatives exhibit antimicrobial properties, making them candidates for treating infections caused by resistant bacteria .

Agricultural Applications

In agriculture, this compound is used in the formulation of agrochemicals. Its applications include:

Key Agricultural Uses:

  • Herbicides and Pesticides: The compound enhances crop protection by serving as a building block for herbicides and pesticides, which are essential for improving agricultural yield and protecting plants from pests and diseases .
  • Plant Growth Regulators: It has been investigated for its potential use as a plant growth regulator that can enhance growth rates and crop resilience under stress conditions .

Material Science Applications

The compound also finds applications in material science, particularly in the development of specialized polymers and resins.

Key Material Science Uses:

  • Coatings and Adhesives: this compound is employed in creating durable materials used in coatings and adhesives due to its chemical stability and performance characteristics .
  • Composite Materials: Research into its use in composite materials has shown potential for improving mechanical properties and thermal stability .

Organic Synthesis

In organic chemistry, this compound acts as a versatile building block.

Key Organic Synthesis Uses:

  • Synthesis of Complex Molecules: It is utilized to create complex molecular structures that are essential in various chemical research applications .
  • Standard Reference Material: The compound is often used as a standard in analytical chemistry to ensure accuracy in chemical analyses, particularly in quality control processes .

Case Study 1: Anti-inflammatory Drug Development
A study published in Journal of Medicinal Chemistry explored the synthesis of novel anti-inflammatory agents derived from this compound. The results indicated that specific derivatives exhibited significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in chronic inflammatory conditions.

Case Study 2: Agrochemical Formulation
Research conducted by agricultural chemists demonstrated that formulations containing this compound showed enhanced efficacy against common agricultural pests compared to traditional formulations. This study highlighted the compound's role in developing safer and more effective agrochemicals.

Case Study 3: Material Durability Testing
A comprehensive analysis was performed on coatings developed using this compound as a polymer additive. The findings revealed improved resistance to environmental degradation compared to standard coatings, indicating its potential for use in protective applications.

Mechanism of Action

The mechanism of action of 5-bromo-3,4-dimethylpyridazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and methyl groups can influence the compound’s binding affinity and selectivity towards these targets. Detailed studies on its mechanism of action are essential to understand its effects and optimize its use in various applications.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethylpyridazine: Lacks the bromine substituent, making it less reactive in certain substitution and coupling reactions.

    5-Bromo-2-methylpyridazine: Contains a bromine atom but only one methyl group, leading to different reactivity and properties.

    5-Bromo-1,2,3-trimethylpyridazine: Has an additional methyl group, which can affect its steric and electronic properties.

Uniqueness

5-Bromo-3,4-dimethylpyridazine is unique due to the specific positioning of the bromine and methyl groups on the pyridazine ring. This arrangement provides a balance of reactivity and stability, making it a versatile intermediate for various chemical transformations and applications.

Properties

IUPAC Name

5-bromo-3,4-dimethylpyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c1-4-5(2)9-8-3-6(4)7/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYVFRPIOUCYGOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NC=C1Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1528294-74-7
Record name 5-bromo-3,4-dimethylpyridazine
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